molecular formula C13H19NO2 B3133104 2-[(4-Methoxyphenoxy)methyl]piperidine CAS No. 383128-92-5

2-[(4-Methoxyphenoxy)methyl]piperidine

Cat. No. B3133104
CAS RN: 383128-92-5
M. Wt: 221.29 g/mol
InChI Key: SVSNHJLZMKFEPB-UHFFFAOYSA-N
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Description

“2-[(4-Methoxyphenoxy)methyl]piperidine” is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.3 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a methoxyphenoxy group and a methyl group .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 221.3 .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Modification

A study by Wang et al. (2015) described the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate for Vandetanib, highlighting its significance in pharmaceutical synthesis through a multi-step process including acylation, sulfonation, and substitution, achieving a total yield of 20.2% Wang, M., Wang, W., Tang, Q., & Xu, S. (2015).

Chemical Analysis and Characterization

The detailed chemical analysis and characterization of substances similar to 2-[(4-Methoxyphenoxy)methyl]piperidine, such as 2-methoxydiphenidine, were conducted to provide insights into their structural properties and potential chemical behaviors. This includes the identification and concentration confirmation of substances in forensic casework, highlighting the importance of chemical analysis in the context of safety and legal considerations Elliott, S., Brandt, S., Wallach, J., Morris, H., & Kavanagh, P. (2015).

Molecular Dynamics and Quantum Chemical Studies

Computational Evaluation for Drug Design

The synthesis, biological evaluation, and docking analysis of substituted piperidines and (2-methoxyphenyl)piperazines were conducted to identify compounds with high affinity for the dopamine D2 receptor. This showcases the application of this compound derivatives in drug discovery, especially targeting neurological pathways Penjisevic, Z. J., Sukalovic, V., Andric, B., Roglić, M., Novaković, T., Soskic, V., & Kostic-Rajacic, V. S. (2016).

Corrosion Inhibition Properties

The study on the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron using quantum chemical calculations and molecular dynamics simulations. This research illustrates the broader applicability of this compound derivatives beyond pharmacology, demonstrating their potential in materials science Kaya, S., Guo, L., Kaya, C., Tüzün, B., Obot, I., Touir, R., & Islam, N. (2016).

Future Directions

While specific future directions for “2-[(4-Methoxyphenoxy)methyl]piperidine” are not mentioned in the available resources, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Furthermore, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

2-[(4-methoxyphenoxy)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-12-5-7-13(8-6-12)16-10-11-4-2-3-9-14-11/h5-8,11,14H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSNHJLZMKFEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2CCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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